Cas no 2225178-85-6 (2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenylboronic acid)
2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenylboronic acid
- (2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenyl)boronic acid
- 2225178-85-6
-
- Inchi: 1S/C12H13BN2O2/c16-13(17)12-5-4-10(15-7-1-6-14-15)8-11(12)9-2-3-9/h1,4-9,16-17H,2-3H2
- InChI Key: UTKWFGDLZURFSF-UHFFFAOYSA-N
- SMILES: B(C1=CC=C(N2C=CC=N2)C=C1C1CC1)(O)O
Computed Properties
- Exact Mass: 228.1070078g/mol
- Monoisotopic Mass: 228.1070078g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.3Ų
2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C908195-5mg |
2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenylboronic acid |
2225178-85-6 | 95% | 5mg |
¥1,618.20 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C908195-25mg |
2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenylboronic acid |
2225178-85-6 | 95% | 25mg |
¥4,678.20 | 2022-09-29 |
2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenylboronic acid Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenylboronic acid
Recent Advances in the Application of 2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenylboronic acid (CAS: 2225178-85-6) in Chemical Biology and Pharmaceutical Research
2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenylboronic acid (CAS: 2225178-85-6) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique cyclopropyl and pyrazole functional groups, serves as a critical building block in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Recent studies have highlighted its potential in modulating protein-protein interactions and enhancing drug delivery systems, making it a focal point in contemporary research.
One of the most notable applications of 2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenylboronic acid is its role in the design of small-molecule inhibitors targeting tyrosine kinases. Kinases are pivotal in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have utilized this boronic acid derivative to develop potent and selective inhibitors, leveraging its ability to form reversible covalent bonds with the active-site residues of kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited nanomolar inhibitory activity against ABL1 and SRC kinases, showcasing its potential as a therapeutic agent for chronic myeloid leukemia (CML) and other malignancies.
In addition to its kinase inhibitory properties, 2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenylboronic acid has been employed in the burgeoning field of PROTACs. These bifunctional molecules facilitate the targeted degradation of disease-causing proteins by recruiting E3 ubiquitin ligases. A recent breakthrough study in Nature Chemical Biology revealed that this boronic acid derivative was instrumental in the development of a novel PROTAC targeting the androgen receptor (AR), a key driver of prostate cancer. The study reported significant degradation of AR in vitro and in vivo, underscoring the compound's utility in advancing targeted protein degradation therapies.
Beyond its therapeutic applications, this boronic acid derivative has also been explored for its role in chemical biology tools. For instance, its ability to form stable complexes with diols and other Lewis bases has been harnessed in the development of fluorescent probes for detecting reactive oxygen species (ROS) in cellular environments. A 2022 publication in Analytical Chemistry detailed the synthesis of a boronic acid-based probe that exhibited high selectivity for hydrogen peroxide, enabling real-time monitoring of oxidative stress in cancer cells. This innovation opens new avenues for studying redox biology and developing diagnostic tools.
Despite its promising applications, challenges remain in the optimization of 2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenylboronic acid for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through structural modifications and formulation strategies. Recent efforts have focused on improving the pharmacokinetic properties of boronic acid-containing drugs, as evidenced by a 2023 review in Drug Discovery Today, which highlighted advancements in prodrug design and nanoparticle-based delivery systems. These developments are expected to enhance the translational potential of this compound in the coming years.
In conclusion, 2-Cyclopropyl-4-(1H-pyrazol-1-yl)phenylboronic acid (CAS: 2225178-85-6) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications span from kinase inhibition and protein degradation to diagnostic probe development, reflecting its broad utility in addressing unmet medical needs. As research continues to unravel its full potential, this compound is poised to play a pivotal role in the next generation of therapeutics and biomedical tools. Future studies should focus on overcoming existing limitations and exploring novel applications to fully capitalize on its unique chemical properties.
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